molecular formula C30H24N4O4 B11537003 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B11537003
M. Wt: 504.5 g/mol
InChI Key: KSRJSCXLSWNHFJ-UHFFFAOYSA-N
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Description

    Starting Materials: 4-(dimethylamino)benzaldehyde or similar derivatives.

    Reaction Conditions: Friedel-Crafts alkylation or acylation reactions, typically using Lewis acids like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions

  • Preparation of Benzo[lmn][3,8]phenanthroline Core

      Starting Materials: Naphthalene derivatives and suitable nitrogen sources.

      Reaction Conditions: High-temperature cyclization reactions, often in the presence of catalysts like palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives with altered electronic properties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Often performed in anhydrous solvents under inert atmosphere.

      Products: Reduced forms with potential changes in solubility and reactivity.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

      Products: Substituted derivatives with functional group modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as fluorescent probes or bioactive molecules. Their ability to interact with biological macromolecules makes them useful in imaging and diagnostic applications.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. This includes their use as anticancer agents, antimicrobial compounds, and in drug delivery systems.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets through various pathways:

    Molecular Targets: DNA, proteins, and cellular membranes.

    Pathways: The compound can intercalate into DNA, inhibit enzyme activity, or disrupt membrane integrity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis[4-nitrophenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
  • 2,7-bis[2-(dimethylamino)ethyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

Compared to similar compounds, 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone stands out due to its specific electronic properties and structural features. The presence of dimethylamino groups enhances its solubility and reactivity, making it more versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

6,13-bis[4-(dimethylamino)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C30H24N4O4/c1-31(2)17-5-9-19(10-6-17)33-27(35)21-13-15-23-26-24(16-14-22(25(21)26)28(33)36)30(38)34(29(23)37)20-11-7-18(8-12-20)32(3)4/h5-16H,1-4H3

InChI Key

KSRJSCXLSWNHFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)N(C)C)C2=O

Origin of Product

United States

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